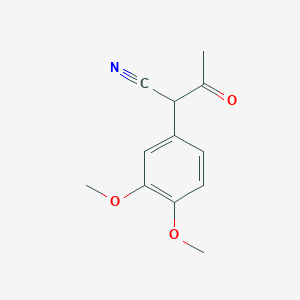

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is a chemical compound. It is employed as an intermediate in the preparation of the muscle relaxant papaverin .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves adding 0.5g 3; 4-dimethoxy-1-glycyl benzene hydrobromate, 0.41G 3,4,5-trimethoxy toluylic acid, 0.55g DMAP and 35mL anhydrous methylene chloride to a reaction flask . The mixture is cooled to 0 ℃, under nitrogen protection, and 0.38gEDCIHCl is added . After stirring the reaction for 30min, it is allowed to rise to room temperature and continue stirring for 24h .Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile has been studied using various techniques. Vibrational spectra analysis, NBO, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3- (3,4-dimethoxyphenyl)-1- (pyridin-2-yl)prop-2-en-1-one is reported .Chemical Reactions Analysis

In the presence of H2O2, this enzyme can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1- (3′,4′-dimethoxyphenyl) propene (DMPP) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile have been studied. The molecular and crystal structures of 1,2- bis (3,4-dimethoxyphenyl)ethane-1,2-dione (TMBZ = tetramethoxybenzil) were determined by a single-crystal X-ray diffraction, 1 H NMR, and FT-IR spectroscopy .Applications De Recherche Scientifique

Muscle Relaxant Synthesis

Derivatives of this compound have been used as intermediates in the preparation of muscle relaxants like papaverine. This suggests potential applications in pharmaceutical synthesis .

Synthetic Chemistry

The compound could serve as an intermediate in various synthetic chemistry applications, including the synthesis of modified diterpenes and other bioactive molecules .

Bioactive Compound Synthesis

There is potential for 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile to be used in the synthesis of bioactive compounds, possibly with applications in drug discovery and development .

Mécanisme D'action

Target of Action

It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist . Therefore, it’s plausible that it may also interact with beta-1 adrenoceptors.

Mode of Action

If we consider its structural similarity to Bevantolol, it might exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate, thereby decreasing preload and blood pressure .

Biochemical Pathways

Based on its structural similarity to bevantolol, it might affect the pathways related to the metabolism of branched-chain amino acids (bcaa) and the neurotransmitter dopamine .

Pharmacokinetics

Considering its structural similarity to bevantolol, it might have similar pharmacokinetic properties .

Result of Action

If it acts similarly to bevantolol, it might decrease heart rate and blood pressure by inhibiting the normal epinephrine-mediated sympathetic actions .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)10(7-13)9-4-5-11(15-2)12(6-9)16-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYNDDWTAHWCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)